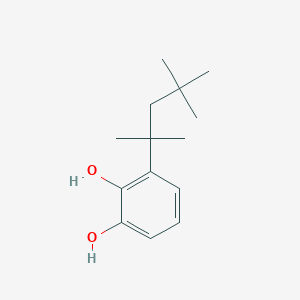
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with a 2,4,4-trimethylpentan-2-yl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the alkyl side chain.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to the modulation of enzyme activity, inhibition of oxidative stress, and other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol: Another phenolic compound with similar structural features but different substitution patterns.
2,2,4-Trimethylpentane: A related alkylbenzene compound without hydroxyl groups.
Uniqueness
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
31345-32-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-7-6-8-11(15)12(10)16/h6-8,15-16H,9H2,1-5H3 |
InChI Key |
YOGTVMKMCQBGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


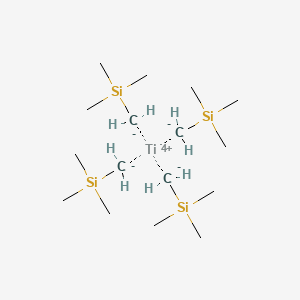
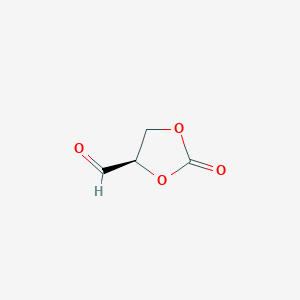

![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
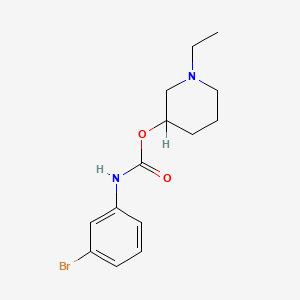

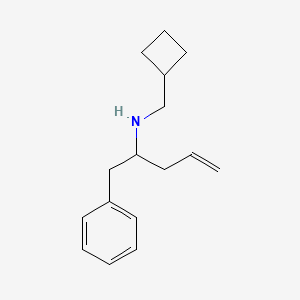
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
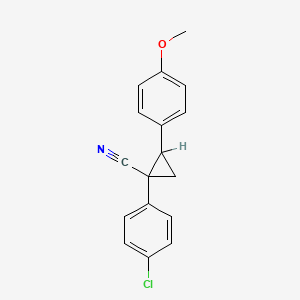
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

